An In-depth Technical Guide to 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
An In-depth Technical Guide to 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
For distribution among: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene (CAS 74030-44-7), a diaryl ether of significant interest in medicinal chemistry and materials science. This document delves into the molecule's chemical properties, outlines a robust synthesis protocol, discusses methods for its characterization, and explores its potential applications as a versatile chemical intermediate. The guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel chemical entities.
Introduction and Core Concepts
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is a unique diaryl ether that incorporates two key functional motifs: a nitroaromatic ring and a trifluoromethoxy-substituted phenyl group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of its parent aromatic ring, making it a valuable precursor for a variety of chemical transformations.
It is important to clarify the nomenclature of the topic compound. The name 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene would imply a direct biphenyl linkage. However, the specified CAS number, 74030-44-7, corresponds to the structure containing an ether linkage, correctly named 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene . This guide will focus on the latter, leveraging its distinct chemical architecture.
The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in modern drug discovery. It is recognized for its ability to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of drug candidates.[1][2] The nitro group, while also a strong electron-withdrawing group, serves as a versatile synthetic handle. It can be readily reduced to a primary amine, which is a gateway to a vast array of further functionalization, including amide bond formation and the construction of various heterocyclic systems.[1] The combination of these two moieties within a diaryl ether scaffold makes 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene a valuable building block for creating complex molecules with potential therapeutic applications.[3]
Caption: Chemical structure of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 74030-44-7 | [4][5] |
| Molecular Formula | C₁₃H₈F₃NO₄ | [4][5] |
| Molecular Weight | 299.20 g/mol | [4][5] |
| Purity | ≥98% | [4][5] |
| Topological Polar Surface Area (TPSA) | 61.6 Ų | [5] |
| LogP | 4.2857 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 4 | [5] |
Synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
The construction of the diaryl ether linkage in 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction, a class of reactions that includes the Ullmann condensation.[6][7][8] In this approach, an activated aryl halide (or a related substrate with a good leaving group) reacts with a phenoxide.
For the synthesis of the target molecule, two primary retrosynthetic pathways can be envisioned:
-
Reaction of 4-fluoronitrobenzene with 4-(trifluoromethoxy)phenol.
-
Reaction of 1-fluoro-4-(trifluoromethoxy)benzene with 4-nitrophenol.
The first pathway is generally preferred. The nitro group strongly activates the fluorine atom towards nucleophilic displacement, making 4-fluoronitrobenzene a highly reactive electrophile.[9]
Recommended Synthetic Protocol: Ullmann-type SₙAr Reaction
This protocol describes the synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene from 4-fluoronitrobenzene and 4-(trifluoromethoxy)phenol.
Materials and Equipment:
-
4-fluoronitrobenzene
-
4-(trifluoromethoxy)phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-(trifluoromethoxy)phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 4-fluoronitrobenzene (1.05 eq.) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene.
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic Characterization
Confirmation of the structure of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the eight aromatic protons. The protons on the nitro-substituted ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, and will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons on the trifluoromethoxy-substituted ring will also appear as two doublets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all 13 carbon atoms. The carbon bearing the nitro group and the carbon attached to the trifluoromethoxy group will have characteristic chemical shifts. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key signals include strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C-O-C stretching for the diaryl ether linkage, and C-F stretching vibrations for the trifluoromethoxy group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 299.20).
Applications in Research and Drug Development
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is a valuable intermediate in the synthesis of more complex molecules for various applications.
-
Pharmaceutical Synthesis: The primary application of this compound is as a precursor to the corresponding aniline derivative, 4-[4-(trifluoromethoxy)phenoxy]aniline. This reduction is typically achieved with high efficiency using methods such as catalytic hydrogenation or reduction with metals like iron or tin in acidic media.[10] The resulting aniline is a key building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, receptor antagonists, and other therapeutic agents. The trifluoromethoxy group is often incorporated to improve the pharmacokinetic profile of drug candidates.[11][12]
-
Agrochemicals: Similar to its use in pharmaceuticals, the aniline derivative can be used in the development of novel herbicides and pesticides. The trifluoromethoxy group can enhance the efficacy and stability of these agrochemicals.[3]
-
Materials Science: The rigid diaryl ether scaffold and the presence of polar and fluorinated groups make this compound and its derivatives of interest in the synthesis of advanced polymers, liquid crystals, and other functional materials.[3][13]
Caption: Potential synthetic utility and application pathways.
Safety and Handling
-
General Hazards: Nitrobenzene and its derivatives are known to be toxic and can be absorbed through the skin.[1][14] They may cause irritation to the skin, eyes, and respiratory system.[15]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]
-
Handling Precautions: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][18]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This information is intended as a guide and does not replace a formal risk assessment which should be conducted prior to any experimental work.
Conclusion
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is a strategically important chemical intermediate. Its synthesis is accessible through established methods like the Ullmann-type SₙAr reaction. The presence of both a reducible nitro group and a metabolically stable trifluoromethoxy group makes it a highly valuable precursor for the synthesis of novel compounds in the fields of drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic programs.
References
- BenchChem. (2025). The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. BenchChem.
- SynArchive. (n.d.).
- ResearchGate. (2025). The Ullmann Ether Condensation.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Rev. Soc. Quím. Méx.
- PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene.
- Chem-Impex. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Chem-Impex.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Nitro-4-(trifluoromethoxy)benzene. Fisher Scientific.
- Quick Company. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Quick Company.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Nitro-4-(trifluoromethoxy)benzene. Thermo Fisher Scientific.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 1-Nitro-3-(trifluoromethoxy)benzene. TCI Chemicals.
- Fluorochem. (n.d.). 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene. Fluorochem.
- ChemScene. (n.d.). 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene. ChemScene.
- PubChem. (n.d.). 1-Nitro-4-phenoxybenzene.
- NIST. (n.d.). Benzene, 1-nitro-4-phenoxy-. NIST WebBook.
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange.
- The Royal Society of Chemistry. (n.d.). Supporting Information for -. The Royal Society of Chemistry.
- Science.gov. (n.d.). nucleophilic aromatic substitution: Topics by Science.gov. Science.gov.
- CDH Fine Chemical. (n.d.).
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 1-Nitro-2-(trifluoromethoxy)benzene and 1-nitro-4-(trifluoromethoxy)benzene. BenchChem.
- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)nitrobenzene(713-65-5) 13C NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene. ChemicalBook.
- Chemsrc. (2025). CAS#:74030-44-7 | 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene. Chemsrc.
- Medium. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Medium.
- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry.
- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- NIST. (n.d.). Benzene, 1-nitro-4-(phenylmethoxy)-. NIST WebBook.
- BenchChem. (2025).
- Google Patents. (n.d.). US2929764A - Dextran glucosides, preparation thereof, and blood substitutes containing the same.
- University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Liverpool.
- Google Patents. (n.d.). DE3064495D1 - The use of a composition for reducing the strength of ice.
- NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST WebBook.
- MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
- ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 1-Nitro-2-(trifluoromethoxy)benzene and 1-nitro-4-(trifluoromethoxy)benzene. BenchChem.
Sources
- 1. carlroth.com [carlroth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 11. 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene CAS#: 74030-44-7 [chemicalbook.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene [quickcompany.in]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]

